2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups, including an imidazole ring, a thiazole ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative and an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of imidazole and thiazole derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, although specific studies would be required to confirm these properties.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiazole ring, potentially altering its interaction with biological targets.
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(benzothiazol-2-yl)acetamide: Features a benzothiazole ring, which may confer different electronic properties and reactivity.
Uniqueness
The unique combination of the imidazole, thiazole, and chlorophenyl groups in 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c1-14-5-7-15(8-6-14)18-12-24-21(26(18)17-4-2-3-16(22)11-17)29-13-19(27)25-20-23-9-10-28-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSESDDCMAZSRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.